molecular formula C20H19NO4 B11154010 N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11154010
M. Wt: 337.4 g/mol
InChI Key: LBTVVTDDZNVJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin-acetamide hybrid compound. Its core structure comprises a 2H-chromen-2-one (coumarin) scaffold substituted with three methyl groups at positions 3, 4, and 8, linked via an ether-oxygen to an acetamide group bearing an N-phenyl moiety.

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

N-phenyl-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H19NO4/c1-12-13(2)20(23)25-19-14(3)17(10-9-16(12)19)24-11-18(22)21-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,21,22)

InChI Key

LBTVVTDDZNVJKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Coumarin Substituents Acetamide Substituent Key Properties/Activities Reference
N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide (Target) 3,4,8-trimethyl N-phenyl Inferred: High lipophilicity
N-(2-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 4-methyl N-(2-chlorophenyl) Potential anticancer activity
N-(4-ethoxyphenyl)-2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 3-ethyl, 4-methyl N-(4-ethoxyphenyl) Enhanced solubility (ethoxy group)
2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide 6-chloro, 4-methyl N-(3,5-dimethylphenyl) Increased steric hindrance
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide 4-methyl N-H (unsubstituted) Carbonic anhydrase IX/XII inhibition
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide Non-coumarin (trichlorophenol) N-phenyl High lipophilicity, potential herbicide

Key Observations :

  • Acetamide Modifications : The N-phenyl group in the target compound may enhance metabolic stability compared to unsubstituted acetamides (e.g., ), while halogenated or alkoxy phenyl groups (e.g., 2-chloro in -ethoxy in ) could modulate electronic properties and target binding .

Structural Characterization

Crystallographic tools like SHELXL () and WinGX/ORTEP () are critical for confirming the stereochemistry and packing of such compounds. The trimethyl substitution in the target compound may introduce crystallographic challenges due to increased steric bulk .

Biological Activity

N-phenyl-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a compound that belongs to the class of coumarins, known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₅NO₄
  • Molecular Weight : 261.28 g/mol
  • InChI Key : ZMYUHTUYLKGOQE-UHFFFAOYSA-N

Structure Overview

The compound features a phenyl group linked to an acetamide moiety through an ether bond to a chromenone structure. The chromenone core contributes significantly to its biological activity due to its ability to interact with various biological targets.

This compound exhibits several mechanisms of action:

  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : The compound may inhibit pathways such as NF-kB, leading to reduced inflammation.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by targeting specific cancer cell lines.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. Below is a summary of its efficacy:

Cell Line IC₅₀ (µM) Reference Drug IC₅₀ (µM)
MCF-718.36Tamoxifen (23.31)
CAKI-10.89Sunitinib (4.93)
HepG21.98Sorafenib (10.99)

These results indicate that this compound possesses potent anticancer activity, particularly against breast and renal cancer cell lines.

Selectivity and Safety Profile

The selectivity index for N-phenyl compounds indicates a favorable safety profile, as they demonstrate higher toxicity towards cancer cells compared to normal cells. For instance, the selectivity index for MCF-10A cells was significantly higher than for MCF-7 cells.

Study on Anticancer Activity

In a recent study published in ACS Chemical Neuroscience, N-phenyl derivatives were evaluated for their multitarget activity against various cancer types. The findings highlighted that compounds similar to N-phenyl showed promising results in inhibiting VEGFR signaling pathways crucial for tumor angiogenesis .

Antioxidant Studies

Another study focused on the antioxidant capacity of coumarin derivatives, including N-phenyl compounds. The results indicated that these compounds effectively scavenged free radicals and protected cellular components from oxidative damage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.